![molecular formula C₁₀H₁₈O₆ B1140215 Methyl 4,6-O-isopropylidene-A-D-mannopyranoside CAS No. 63167-67-9](/img/structure/B1140215.png)
Methyl 4,6-O-isopropylidene-A-D-mannopyranoside
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Overview
Description
Methyl 4,6-O-isopropylidene-A-D-mannopyranoside is a highly versatile compound widely employed in the biomedical sector . It exhibits a vast array of biological applications. Its uniqueness resides in its structural composition, rendering it indispensable in the synthesis of pharmacological interventions and the treatment of specific ailments . It can be used as a monosaccharide or polysaccharide, which is a sugar with multiple saccharides joined together .
Synthesis Analysis
This compound is used for the synthesis of α-mannosides . It is a custom synthesis and has high purity . It has been fluorinated and glycosylated, which are two modifications that can be done to this product .Molecular Structure Analysis
The molecular formula of this compound is C10H18O6 . The IUPAC name is (4aR,6S,7S,8R,8aS)-6-methoxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano [3,2-d] [1,3]dioxine-7,8-diol .Physical And Chemical Properties Analysis
The molecular weight of this compound is 234.25 g/mol . It has a total of 35 bonds; 17 non-H bonds, 1 rotatable bond, 2 six-membered rings, 1 ten-membered ring, 2 hydroxyl groups, 2 secondary alcohols, and 4 ethers (aliphatic) .Scientific Research Applications
The compound can be converted into its 4,6-O-isopropylidene derivatives using isopropenyl methyl ether, as demonstrated in reactions with D-mannose and other sugars (Copeland & Stick, 1978).
It serves as a key intermediate in the synthesis of various derivatives, such as in the deamination of methyl 4-amino-4,6-dideoxy-2,3-O-isopropylidene-α-L-talopyranoside, yielding products like methyl 6-deoxy-2,3-O-isopropylidene-α-L-mannopyranoside (Al-Radhi, Brimacombe, & Tucker, 1972).
Methyl α-D-mannopyranoside can react with 2,2-dimethoxypropane to form the 4,6-O-isopropylidene derivative, which is useful in the synthesis of various sugar compounds (Evans & Parrish, 1977).
Its reaction with methyl iodide leads to the synthesis of different derivatives, highlighting its versatility in synthetic carbohydrate chemistry (Patroni, Skelton, Stick, & White, 1980).
The compound is used in the synthesis of amino sugar derivatives, illustrating its role in the preparation of structurally diverse sugar molecules (Brimacombe, Ching, & Stacey, 1969).
It serves as a starting material for the synthesis of branched-chain sugars, which are important in the study of complex carbohydrates (Giuliano & Kasperowicz, 1988).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(4aR,6S,7S,8R,8aS)-6-methoxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O6/c1-10(2)14-4-5-8(16-10)6(11)7(12)9(13-3)15-5/h5-9,11-12H,4H2,1-3H3/t5-,6-,7+,8-,9+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWGLGMNWDWEJM-ZEBDFXRSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2C(O1)C(C(C(O2)OC)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H]2[C@@H](O1)[C@@H]([C@@H]([C@H](O2)OC)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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